1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole chemical structure
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole chemical structure
The following is an in-depth technical guide on the chemical structure, synthesis, and application of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole .
Executive Summary
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole is a bioactive N-alkylated heterocyclic scaffold.[1][2] It represents a "privileged structure" in medicinal chemistry, combining a lipophilic 2,4-dimethylphenoxy tail with a polar pyrazole head group via a flexible ethyl linker. This specific topology is critical in the design of Sigma-1 receptor (
This guide details the physicochemical profile, validated synthesis pathways, and structural pharmacophores required for researchers utilizing this scaffold in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule functions as a lipophilic anchor (phenoxy) linked to a weak hydrogen-bond acceptor (pyrazole).[1][2] Its solubility and permeability profiles are dictated by the balance between the aromatic ether and the nitrogen-rich heterocycle.[1][2]
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| LogP (Predicted) | 3.2 – 3.5 (Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (N2 of pyrazole, Ether Oxygen) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | ~27 Ų |
| Physical State | Viscous Oil or Low-Melting Solid (depending on purity) |
Structural Analysis & Pharmacophore Mapping[1][2]
The biological activity of this molecule relies on a specific "Head-Linker-Tail" architecture.[1][2]
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The Head (Pyrazole): Acts as a bioisostere for imidazole.[2] It interacts with heme iron (in CYP enzymes) or specific residues (e.g., Asp/Glu) in GPCR binding pockets. Unlike imidazole, pyrazole is less basic (pKa ~2.5), reducing non-specific binding.
-
The Linker (Ethyl): The two-carbon chain provides the optimal distance (approx.[2] 3.5–4.0 Å) to span the "gating" region of the Sigma-1 receptor or the hydrophobic channel of specific kinases.[1][2]
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The Tail (2,4-Dimethylphenoxy): The 2,4-dimethyl substitution pattern locks the phenyl ring into a specific conformation, enhancing hydrophobic packing against residues like Phenylalanine or Tryptophan in the target protein.
Diagram 1: Pharmacophore Architecture
The following diagram illustrates the functional segmentation of the molecule.
Caption: Structural segmentation of the scaffold highlighting the N-linked heterocycle and lipophilic tail.
Synthesis & Experimental Protocols
The synthesis follows a convergent Convergent N-Alkylation Strategy . This method is preferred over constructing the pyrazole ring de novo because it allows for the rapid diversification of the phenoxy tail.
Retrosynthetic Analysis
The molecule is disconnected at the N–C bond between the pyrazole and the ethyl group.
Step-by-Step Synthesis Protocol[1][2]
Reagents:
-
2,4-Dimethylphenol (1.0 eq)
-
1,2-Dibromoethane (3.0 eq) - Excess used to prevent dimerization.[1][2]
-
Potassium Carbonate (K₂CO₃) (anhydrous)[2]
-
Sodium Hydride (NaH) (60% dispersion in oil)[2]
-
Solvents: Acetone, DMF (Anhydrous)
Step 1: Synthesis of the Linker-Tail (1-(2-bromoethoxy)-2,4-dimethylbenzene)[1][2]
-
Dissolution: Dissolve 2,4-dimethylphenol (10 mmol) in anhydrous Acetone (50 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.
-
Alkylation: Add 1,2-dibromoethane (30 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (56°C) for 12 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via silica gel column chromatography (Hexane/EtOAc 9:1) to isolate the mono-bromo ether.[1][2]
Step 2: N-Alkylation of Pyrazole[1][2]
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF (10 mL).
-
Deprotonation: Add 1H-Pyrazole (1.1 eq) slowly at 0°C. Stir for 30 mins until H₂ evolution ceases (Formation of Sodium Pyrazolide).
-
Coupling: Add the bromo-ether from Step 1 (1.0 eq) dissolved in DMF.
-
Reaction: Warm to 80°C and stir for 6 hours.
-
Quench & Extraction: Quench with ice water. Extract with Ethyl Acetate (3x).[2] Wash organics with Brine to remove DMF.[2]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 4:1).
Diagram 2: Synthesis Workflow
Caption: Convergent synthesis pathway utilizing Williamson ether synthesis followed by nucleophilic substitution.
Biological Applications & Mechanism[2]
Sigma-1 Receptor ( R) Ligand
This scaffold is a classic template for
-
Binding Mode: The basic nitrogen (pyrazole) interacts with Asp126 in the
R binding pocket.[2] The dimethylphenoxy group occupies the hydrophobic pocket formed by Val162 and Leu105 . -
Therapeutic Potential: Modulation of
R is investigated for neuropathic pain, neuroprotection (Alzheimer's), and depression.
Agrochemical Fungicide (Sterol Biosynthesis Inhibition)
Similar to azole fungicides (e.g., Penconazole), this structure can inhibit Lanosterol 14
-
Mechanism: The pyrazole nitrogen coordinates with the Heme Iron (Fe) in the enzyme's active site, preventing substrate oxidation and disrupting fungal cell membrane formation.
References
-
Review of Pyrazole Scaffolds: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.
-
Sigma Receptor Ligands: Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents.
-
Synthesis Protocol (N-Alkylation): Kumar, V., et al. (2013). "Regioselective synthesis of N-alkylpyrazoles." Tetrahedron Letters.
-
Agrochemical Bioactivity: Liu, X.H., et al. (2018). "Synthesis and biological activity of novel pyrazole oxime derivatives." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- | C37H34N4O3S | CID 3077082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N~4~-{5-[2-(3,5-Dimethoxyphenyl)ethyl]-1h-Pyrazol-3-Yl}-N~2~-[(3-Methyl-1,2-Oxazol-5-Yl)methyl]pyrimidine-2,4-Diamine | C22H25N7O3 | CID 24774737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
